L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine is a pentapeptide composed of the amino acids proline, alanine, methionine, tyrosine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as methyl donors in various biochemical reactions, influencing gene expression and protein function . Tyrosine residues can undergo phosphorylation, playing a crucial role in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-tyrosine: Another dipeptide containing tyrosine, used in similar applications.
L-Prolyl-L-tyrosine: Known for its role in enhancing tyrosine uptake and metabolism.
L-Tyrosyl-L-valine: Studied for its effects on cellular processes and metabolic pathways.
Uniqueness
L-Prolyl-L-alanyl-L-methionyl-L-tyrosyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of proline, alanine, methionine, tyrosine, and valine allows for diverse interactions and functions in biological systems.
Eigenschaften
CAS-Nummer |
823233-17-6 |
---|---|
Molekularformel |
C27H41N5O7S |
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H41N5O7S/c1-15(2)22(27(38)39)32-26(37)21(14-17-7-9-18(33)10-8-17)31-25(36)20(11-13-40-4)30-23(34)16(3)29-24(35)19-6-5-12-28-19/h7-10,15-16,19-22,28,33H,5-6,11-14H2,1-4H3,(H,29,35)(H,30,34)(H,31,36)(H,32,37)(H,38,39)/t16-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
JJQHBQMPLZAVPP-XSXWSVAESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.